molecular formula C9H10N2O2S B10845441 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol

7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol

Cat. No.: B10845441
M. Wt: 210.26 g/mol
InChI Key: YPLJLRNXOFWVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with 2-bromoethylamine hydrobromide under basic conditions to form the desired benzothiazole derivative. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the formation of the benzothiazole ring .

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds, purification steps, and final product isolation. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby disrupting cellular pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Similar compounds to 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol include other benzothiazole derivatives such as:

    7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine: Known for its anticancer properties.

    6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine: Exhibits anti-inflammatory and anticancer activities.

    N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Shows anti-inflammatory and analgesic effects

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

7-(2-aminoethyl)-4-hydroxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H10N2O2S/c10-4-3-5-1-2-6(12)7-8(5)14-9(13)11-7/h1-2,12H,3-4,10H2,(H,11,13)

InChI Key

YPLJLRNXOFWVTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CCN)SC(=O)N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.